Spiro[3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaene-14,4'-oxane]-11-one
Overview
Description
Spiro[3-thia-1,12-diazapentacyclo[118002,1004,9015,20]henicosa-2(10),4(9),12,15,17,19-hexaene-14,4’-oxane]-11-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaene-14,4’-oxane]-11-one typically involves a multi-step process. One common method is the double 1,3-dipolar cycloaddition of nitrilimines generated in situ from hydrazonyl chlorides with carbon disulfide . This reaction is carried out under mild conditions, making it operationally simple and convenient.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound
Chemical Reactions Analysis
Types of Reactions
Spiro[3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaene-14,4’-oxane]-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Spiro[3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaene-14,4’-oxane]-11-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound has potential applications in the study of enzyme interactions and protein binding. Its spiro structure can mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, Spiro[3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaene-14,4’-oxane]-11-one is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of Spiro[3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaene-14,4’-oxane]-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.4]thiadiazole derivatives
- Spiro-1,3,4-thiadiazolines
- 18-methyl-3-thia-13,19-diazapentacyclo[11.8.0.02,10.04,9.015,20]heneicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one
Uniqueness
Spiro[3-thia-1,12-diazapentacyclo[118002,1004,9015,20]henicosa-2(10),4(9),12,15,17,19-hexaene-14,4’-oxane]-11-one is unique due to its specific spiro structure and the presence of multiple heteroatoms This gives it distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
spiro[3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaene-14,4'-oxane]-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-19-18-15-6-2-4-8-17(15)27-20(18)24-13-14-5-1-3-7-16(14)22(21(24)23-19)9-11-26-12-10-22/h1,3,5,7H,2,4,6,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFSCDNWRGYMEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4CC5=CC=CC=C5C6(C4=NC3=O)CCOCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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